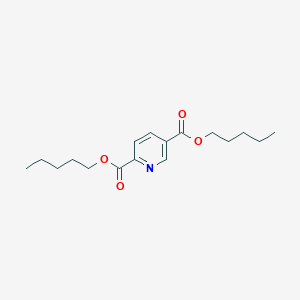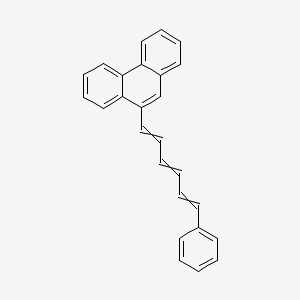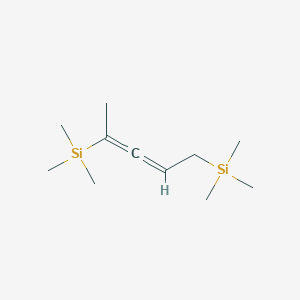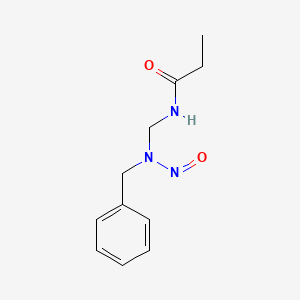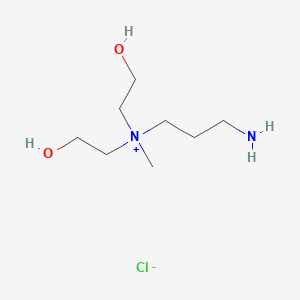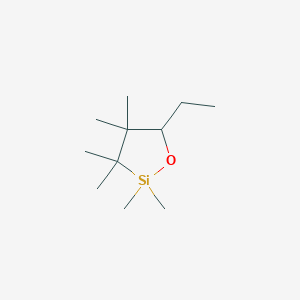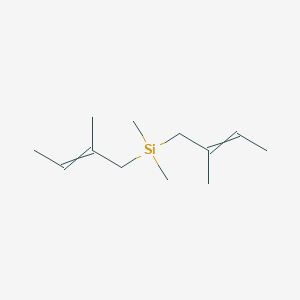
Dimethylbis(2-methylbut-2-EN-1-YL)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis(2-methylbut-2-en-1-yl)silane is a chemical compound with the molecular formula C12H24Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-methylbut-2-en-1-yl)silane typically involves the reaction of dimethylchlorosilane with 2-methylbut-2-en-1-yl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at a low temperature to control the reaction rate and improve the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis(2-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethylbis(2-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Dimethylbis(2-methylbut-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethylbis(2-methyl-1H-inden-1-yl)silane
- Dimethylbis(2-methyl-2-butenyl)silane
Uniqueness
Dimethylbis(2-methylbut-2-en-1-yl)silane is unique due to its specific structure, which includes two 2-methylbut-2-en-1-yl groups bonded to a silicon atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the double bonds in the 2-methylbut-2-en-1-yl groups can influence the compound’s reactivity in oxidation and substitution reactions.
Propiedades
Número CAS |
64065-18-5 |
|---|---|
Fórmula molecular |
C12H24Si |
Peso molecular |
196.40 g/mol |
Nombre IUPAC |
dimethyl-bis(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C12H24Si/c1-7-11(3)9-13(5,6)10-12(4)8-2/h7-8H,9-10H2,1-6H3 |
Clave InChI |
ZEBGGWOJZCFEAY-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)C[Si](C)(C)CC(=CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


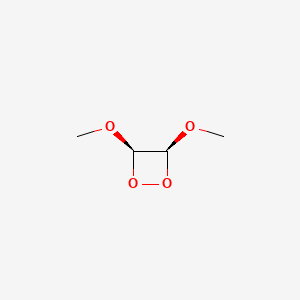
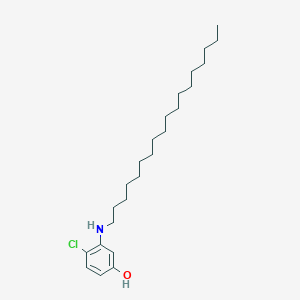


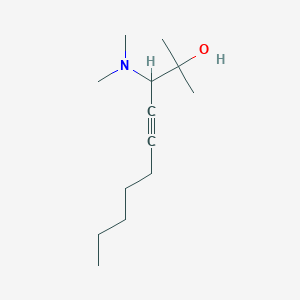
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)
